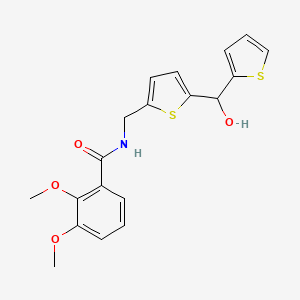

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-23-14-6-3-5-13(18(14)24-2)19(22)20-11-12-8-9-16(26-12)17(21)15-7-4-10-25-15/h3-10,17,21H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXNTAWZRUQDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Challenges and Opportunities

- Synthetic Complexity : The bis-thiophene motif in the target compound may require multi-step functionalization (e.g., hydroxymethylation via aldol reactions or thiophene bromination followed by substitution) .

- Unanswered Questions: No direct data exist on the target compound’s solubility, stability, or receptor binding. Further studies should prioritize crystallography (e.g., using SHELX ) and DFT calculations (e.g., B3LYP ) to predict electronic properties.

Q & A

Q. What are the critical steps and conditions for synthesizing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include nucleophilic substitutions to introduce thiophene and methoxy groups. For example, alkylation with brominated thiophene derivatives (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethyl bromide) in solvents like DMF under basic conditions (e.g., K₂CO₃) is critical. Reaction temperature (often 60–80°C) and purification via silica gel chromatography are essential for optimizing yield and purity .

Q. Which analytical techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography using software like SHELXL (for small-molecule refinement) provides precise 3D structural data, including bond angles and intermolecular interactions .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity. These methods help analyze substituent effects (e.g., electron-withdrawing methoxy groups) on nucleophilicity and electrophilicity .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during synthesis?

Competing reactions (e.g., over-alkylation or oxidation) are influenced by solvent polarity, temperature, and catalyst choice. For instance, DMF promotes nucleophilic substitution but may require inert atmospheres to prevent side reactions. Kinetic studies using HPLC or TLC monitoring can identify optimal reaction windows. Contradictions in yield data across studies often arise from minor variations in these parameters .

Q. What strategies resolve contradictions in biological activity data between analogs?

Structural analogs with thiophene and benzamide motifs (e.g., 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) show varied bioactivity due to substituent positioning. Comparative QSAR (Quantitative Structure-Activity Relationship) analysis, combined with in vitro assays (e.g., enzyme inhibition), can isolate steric/electronic contributions. For example, methoxy groups may enhance membrane permeability but reduce target binding affinity in certain configurations .

Q. How can DFT-guided design improve selectivity for specific biological targets?

DFT-based molecular docking simulations predict binding interactions with targets like kinases or GPCRs. By modeling the compound’s HOMO/LUMO orbitals and electrostatic potential, researchers can modify substituents (e.g., replacing methoxy with trifluoromethyl) to enhance hydrogen bonding or π-π stacking. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding affinity changes .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) combined with LC-MS degradation profiling identify labile functional groups. For instance, hydrolysis of the benzamide bond or oxidation of thiophene rings can be mitigated by introducing electron-donating groups or steric hindrance near reactive sites .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst ratio) and identify robust conditions .

- Data Interpretation : Pair computational predictions (DFT, docking) with experimental data to resolve mechanistic ambiguities .

- Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum screens to reduce noise in activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.